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Compound of Interest

Compound Name: C13H16ClN5O4

Cat. No.: B15172937 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the theoretical discovery and

proposed methodologies for the isolation and characterization of the novel chemical entity

C13H16ClN5O4. Due to the absence of this specific molecular formula in current public

chemical databases, this document outlines a generalized approach based on established

synthetic and analytical techniques for structurally related compounds, particularly chlorinated

pyrazolotriazine derivatives.

Introduction
The molecular formula C13H16ClN5O4 suggests a complex heterocyclic structure, likely

incorporating nitrogen-rich rings such as pyrazole and triazine. Compounds with these

scaffolds are of significant interest in medicinal chemistry due to their wide range of biological

activities, including potential applications as kinase inhibitors, anti-inflammatory agents, and

antiviral compounds. The presence of a chlorine atom and various oxygen-containing functional

groups further suggests the potential for targeted biological interactions. This guide details a

hypothetical pathway for the discovery, synthesis, and isolation of this compound.

Proposed Synthetic Pathway
A plausible synthetic route for C13H16ClN5O4 could involve a multi-component reaction or a

convergent synthesis strategy, which are common for building complex heterocyclic systems. A
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hypothetical retrosynthetic analysis suggests that the target molecule could be assembled from

simpler, commercially available starting materials.

Experimental Protocol: Hypothetical Synthesis of C13H16ClN5O4

A potential synthetic approach could involve the cyclocondensation of a chlorinated β-ketoester

with a substituted hydrazine to form a pyrazole ring, followed by reaction with a cyanamide

derivative and subsequent cyclization to form the triazine ring.

Step 1: Synthesis of a Chlorinated Pyrazole Intermediate.

To a solution of a suitable chlorinated β-ketoester (1 equivalent) in ethanol, add a

substituted hydrazine (1 equivalent).

Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and concentrate under

reduced pressure.

Purify the resulting pyrazole intermediate by column chromatography on silica gel using a

gradient of ethyl acetate in hexane.

Step 2: Formation of the Pyrazolotriazine Core.

Dissolve the purified pyrazole intermediate (1 equivalent) in dimethylformamide (DMF).

Add dicyandiamide (1.2 equivalents) and a non-nucleophilic base such as

diisopropylethylamine (DIPEA) (2 equivalents).

Heat the reaction mixture to 100-120 °C for 8-12 hours.

Monitor the reaction by TLC.

After completion, pour the reaction mixture into ice-water and extract the product with ethyl

acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in

vacuo.

Purify the crude product by recrystallization or column chromatography to yield the target

compound C13H16ClN5O4.

Isolation and Purification
The isolation and purification of the target compound are critical to obtaining a sample of high

purity for analytical characterization and biological screening.

Experimental Protocol: Isolation and Purification

Initial Work-up: Following the synthesis, the reaction mixture would be subjected to a

standard aqueous work-up to remove inorganic salts and polar impurities. This typically

involves partitioning the product between an organic solvent (e.g., ethyl acetate,

dichloromethane) and water.

Chromatography: Column chromatography is a primary method for purification.

Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is commonly used.

Mobile Phase: A gradient elution system, starting with a non-polar solvent (e.g., hexane)

and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), would

be employed to separate the target compound from byproducts and unreacted starting

materials.

Recrystallization: For solid compounds, recrystallization from a suitable solvent system (e.g.,

ethanol/water, ethyl acetate/hexane) can be an effective final purification step to obtain highly

pure crystalline material.

Structural Characterization
A combination of spectroscopic and analytical techniques would be essential to confirm the

structure and purity of the synthesized compound.
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Analytical Technique Purpose
Expected Data for

C13H16ClN5O4

Mass Spectrometry (MS)

To determine the molecular

weight and elemental

composition.

A high-resolution mass

spectrum (HRMS) should show

a molecular ion peak

corresponding to the exact

mass of C13H16ClN5O4,

confirming the molecular

formula. The isotopic pattern

for chlorine should be

observable.

Nuclear Magnetic Resonance

(NMR)

To elucidate the carbon-

hydrogen framework and

connectivity of atoms.

¹H NMR would provide

information on the number and

environment of protons. ¹³C

NMR would show the number

of unique carbon atoms. 2D

NMR techniques (e.g., COSY,

HSQC, HMBC) would be used

to establish the connectivity

between atoms and confirm

the overall structure.

Infrared (IR) Spectroscopy

To identify the functional

groups present in the

molecule.

Characteristic absorption

bands for functional groups

such as C=O (ketone/amide),

N-H (amine/amide), C-N, and

C-Cl bonds would be

expected.

Elemental Analysis

To determine the percentage

composition of C, H, N, and

other elements.

The experimentally determined

percentages of carbon,

hydrogen, nitrogen, and

chlorine should be in close

agreement with the calculated

values for the molecular

formula C13H16ClN5O4.
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Visualizing the Workflow
The following diagrams illustrate the proposed experimental workflow for the discovery and

isolation of C13H16ClN5O4.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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